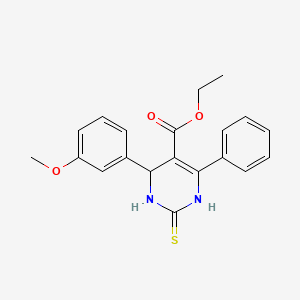![molecular formula C22H23N3O3 B4999543 (2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine](/img/structure/B4999543.png)
(2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine, also known as MK-0249, is a novel chemical compound that has been developed for potential use in the treatment of various diseases.
作用機序
The mechanism of action of (2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, in cancer cells, this compound inhibits the activity of the enzyme phosphodiesterase 5 (PDE5), which leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) and a decrease in the levels of cyclic adenosine monophosphate (cAMP). This shift in the cGMP/cAMP ratio results in the activation of protein kinase G (PKG), which leads to the inhibition of cell proliferation and the induction of cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific disease and the target tissue. In cancer cells, this compound induces cell death through apoptosis and autophagy. In inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines, which leads to a decrease in tissue damage and inflammation. In neurological disorders, this compound enhances the survival of neurons and improves cognitive function by increasing the levels of brain-derived neurotrophic factor (BDNF) and other neurotrophic factors.
実験室実験の利点と制限
The advantages of using (2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine in lab experiments include its high purity, its well-defined mechanism of action, and its potential therapeutic applications in various diseases. However, there are also some limitations to using this compound in lab experiments, such as its moderate yield in the synthesis process, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research and development of (2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine. First, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. Second, the optimization of the synthesis method and the development of new analogs of this compound could lead to improved efficacy and reduced toxicity. Third, the elucidation of the molecular targets and signaling pathways of this compound could provide insights into the underlying mechanisms of disease progression and identify new therapeutic targets. Finally, the development of new drug delivery systems and formulations could improve the bioavailability and pharmacokinetic properties of this compound and enhance its therapeutic potential.
Conclusion
In conclusion, this compound is a novel chemical compound that has shown promising potential as a therapeutic agent in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research and development of this compound could lead to new treatments for a wide range of diseases and improve the overall quality of life for patients.
合成法
The synthesis of (2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine involves several steps, including the preparation of the starting materials, the formation of the oxazole ring, and the coupling of the piperazine ring. The final product is obtained through a series of purification steps, such as recrystallization and chromatography. The overall yield of the synthesis process is moderate, but the purity of the final product is high.
科学的研究の応用
(2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce cell death. In inflammation research, this compound has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, this compound has been found to enhance the survival of neurons and improve cognitive function.
特性
IUPAC Name |
[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-(phenoxymethyl)-1,3-oxazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-24-12-13-25(20(14-24)17-8-4-2-5-9-17)22(26)19-15-28-21(23-19)16-27-18-10-6-3-7-11-18/h2-11,15,20H,12-14,16H2,1H3/t20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXHIIIWXGALRZ-HXUWFJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3=COC(=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN([C@H](C1)C2=CC=CC=C2)C(=O)C3=COC(=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-(2-phenylethyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4999477.png)
![1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B4999481.png)
![N-(4-bromophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4999507.png)
![N~2~-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide](/img/structure/B4999514.png)
![dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate](/img/structure/B4999531.png)
![1-benzyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4999532.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4999536.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-indanamine](/img/structure/B4999537.png)
![N-[(4-methylphenyl)(phenyl)methyl]urea](/img/structure/B4999541.png)

![ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4999564.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-3-methoxybenzamide](/img/structure/B4999579.png)